Sodium naphthenate

CAS No.: 61790-13-4

Cat. No.: VC3754575

Molecular Formula: C10H17NaO2

Molecular Weight: 192.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61790-13-4 |

|---|---|

| Molecular Formula | C10H17NaO2 |

| Molecular Weight | 192.23 g/mol |

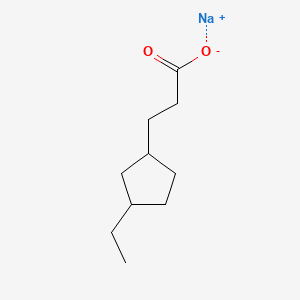

| IUPAC Name | sodium;3-(3-ethylcyclopentyl)propanoate |

| Standard InChI | InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | KQSJSRIUULBTSE-UHFFFAOYSA-M |

| SMILES | CCC1CCC(C1)CCC(=O)[O-].[Na+] |

| Canonical SMILES | CCC1CCC(C1)CCC(=O)[O-].[Na+] |

| Flash Point | greater than 200 °F (NTP, 1992) |

Introduction

Chemical Properties and Structure

Molecular Structure

The defining structural characteristic of sodium naphthenate is its cyclic carboxylic acid composition. Naphthenic acids, the precursors to sodium naphthenate, contain single or multiple cyclopentane or cyclohexane rings with carboxylic acid groups. When these acids react with sodium ions, they form the corresponding sodium salts, creating the complex mixture known as sodium naphthenate .

Physical and Chemical Properties

Sodium naphthenate exhibits significant surfactant properties that allow it to reduce surface tension between oil and water interfaces. This makes it an effective emulsifier and stabilizer in various formulations. Its sodium content typically ranges from 8.0 to 12.0% by weight, according to safety data specifications . The compound is water-soluble, distinguishing it from other metal naphthenates and contributing to its utility in aqueous systems.

Comparison with Similar Compounds

Sodium naphthenate differs from other metal naphthenates such as calcium, magnesium, and zinc naphthenates primarily in its solubility characteristics and application profiles. Compared to calcium and magnesium naphthenates, sodium naphthenate demonstrates higher solubility in water and greater effectiveness as a surfactant in alkaline pH environments. Zinc naphthenate, while notable for its antimicrobial properties, exhibits less effectiveness as a surfactant compared to sodium naphthenate.

Preparation and Production Methods

Laboratory Synthesis

The synthesis of sodium naphthenate follows a straightforward neutralization reaction between naphthenic acids and sodium hydroxide. The reaction can be represented as:

R-COOH + NaOH → R-COONa + H₂O

This reaction involves mixing naphthenic acids with an aqueous solution of sodium hydroxide, resulting in the formation of sodium naphthenate and water.

Industrial Production

In industrial settings, sodium naphthenate is primarily produced during crude oil refining processes. The Clark caustic hot water extraction process represents a significant method for its production . This process involves extracting naphthenic acids from petroleum distillates using an aqueous base. The resulting sodium naphthenate solution is then separated from hydrocarbons and further processed to remove impurities. As a byproduct of refining jet fuels, diesel fuels, and kerosene, crude sodium naphthenate is recovered and sold to produce naphthenic acids, which can be converted to other metal soaps including calcium, copper, cobalt, and zinc naphthenates .

Chemical Reactions

Types of Reactions

Sodium naphthenate participates in several important chemical reactions:

Oxidation: Sodium naphthenate can undergo oxidation to form naphthenic acid derivatives when treated with appropriate oxidizing agents.

Reduction: Under specific conditions, sodium naphthenate can be reduced to yield hydrocarbons.

Substitution: This compound can engage in substitution reactions where the sodium ion is replaced by other cations, particularly in the presence of strong acids or other metal salts.

Reaction Conditions and Reagents

The reactivity of sodium naphthenate depends on several factors, including pH, temperature, and the presence of specific reagents:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide, which can convert sodium naphthenate to various oxidized derivatives.

Reducing Agents: Sodium borohydride and lithium aluminum hydride frequently serve as reducing agents in reactions involving sodium naphthenate.

Substitution Reactions: These typically occur in acidic environments or in the presence of solutions containing other metal ions that can displace sodium.

Industrial Applications

Petroleum Industry

Sodium naphthenate plays a critical role in the petroleum industry, particularly in crude oil processing. It functions effectively as a demulsifier, breaking oil-water emulsions and accelerating separation efficiency during refining. This property is especially valuable in offshore platforms dealing with high-salinity crude. In Brazil's pre-salt oil fields, sodium naphthenate-based demulsifiers have achieved a 30% reduction in processing time, addressing challenges posed by complex reservoir chemistries .

Lubricant Additives

The lubricant additives sector represents another significant application area. Sodium naphthenate enhances the performance of metalworking fluids and engine oils by reducing friction and preventing corrosion in high-temperature environments. This makes it essential for heavy machinery used in automotive manufacturing and aerospace industries. Metalworking fluids containing sodium naphthenate have been shown to improve tool longevity by up to 20% in CNC machining operations .

Coatings and Paints

In paint and coating formulations, sodium naphthenate functions as a stabilizer and dispersion agent, ensuring uniform pigment distribution and improved adhesion in water-based coatings. With the global shift toward environmentally friendly paints, manufacturers increasingly rely on sodium naphthenate to replace toxic additives like lead-based driers. European coating producers have adopted it to comply with REACH regulations, achieving 12-15% reductions in volatile organic compound (VOC) emissions in industrial coating applications .

Pharmaceutical Applications

In the pharmaceutical industry, sodium naphthenate serves as an excipient in drug formulations, primarily for:

Enhancing Solubility: It improves the solubility of active pharmaceutical ingredients (APIs), which is crucial for effective drug delivery.

Stabilizing Formulations: As an emulsifier in creams, ointments, and liquid formulations, it ensures consistent medication delivery to patients.

Research has demonstrated that incorporating sodium naphthenate into formulations with hydrophobic APIs can improve solubility by over 50%, highlighting its potential for developing more effective pharmaceutical products.

Agricultural Applications

Sodium naphthenate functions as both a plant growth regulator and a component in agricultural adjuvants:

Soil Conditioning: The compound enhances soil structure and nutrient availability, contributing to improved crop yields .

Herbicide Enhancement: As an adjuvant, sodium naphthenate improves herbicide and pesticide formulations by enhancing leaf adherence and rainfastness. In Brazil's soybean farms, adjuvant systems incorporating this compound have increased glyphosate efficacy by 18%, addressing weed resistance challenges in large-scale monoculture systems .

Biological and Environmental Effects

Aquatic Toxicity

Sodium naphthenate has been identified as a significant toxicant in aquatic environments, particularly in oil sands process-affected waters. Studies have documented acute toxicity to various aquatic organisms. The table below summarizes key ecotoxicity values:

| Organism | Study Duration | Toxicity Endpoint | Toxic Dose (mg/L) |

|---|---|---|---|

| Rutulis frisii kutum | 96 hr | LC50 | 50 |

| Acipenser gueldenstaedi | 96 hr | LC50 | 50 |

| Rutulis rutulis caspicus | 96 hr | LC50 | 75 |

| Nitzschia linearis | 96 hr | EC50 | 43 |

These findings indicate that sodium naphthenate poses risks to aquatic life even at low concentrations, with sublethal effects observed at levels as low as 50 μg/L.

Environmental Classification and Hazards

According to the Globally Harmonized System (GHS) classification, sodium naphthenate is categorized as Aquatic Chronic (category 2), indicating it is toxic to aquatic life with long-lasting effects. Safety data sheets recommend avoiding release to the environment and collecting spillage to prevent environmental contamination .

Market Analysis and Trends

Global Demand Patterns

The sodium naphthenate market is experiencing shifting demand patterns driven by its diverse industrial applications. The compound's utility in lubricant additives, coatings, oil and gas processing, textile manufacturing, agricultural adjuvants, and emerging battery applications collectively contribute to its market dynamics .

Asia-Pacific represents a growing market for sodium naphthenate, driven by industrial expansion in manufacturing, particularly in sectors like textile production. India's textile sector, which contributes 7% to its GDP, has reported a 15% improvement in production efficiency after integrating sodium naphthenate into finishing processes .

Industry Sensitivities to Price Volatility

The lubricant additive and petroleum refining industries demonstrate the highest sensitivity to sodium naphthenate price volatility due to its critical role in product formulations and limited substitution options. In lubricant production, a price increase of 15% in Q2 2023 directly translated to 7-9% higher formulation costs for heavy machinery lubricants, forcing manufacturers in China's Yangtze River Delta industrial cluster to implement three successive price adjustments within six months .

Oilfield chemicals represent another highly sensitive sector. North American shale operators reported 12-15% higher well completion costs during 2022 price peaks, as sodium naphthenate concentrations in fracturing fluids cannot be reduced without compromising oil-water separation efficiency .

Rubber processing exhibits moderate sensitivity, while the agricultural adjuvant sector demonstrates lower immediate sensitivity but faces secondary impacts through supply chain delays .

Research Developments and Future Prospects

Naphthenate-Soap Deposition Studies

Significant research has focused on naphthenate-soap deposition and related formation damage in petroleum reservoirs. Laboratory-scale experimental and theoretical studies have provided valuable insights into this phenomenon. Static bottle tests have determined precipitation rates under various pH and temperature conditions, while microscopy investigations have verified the growth of naphthenate-soap particles under different pH conditions. Core-flow tests have demonstrated permeability impairment caused by naphthenate-soap deposition .

These studies have led to the development of a power-law expression for the precipitation rate of naphthenate-soap particles, with parameters correlated to pH and temperature. This has allowed the determination of critical pH values for the onset of naphthenate-soap precipitation. The permeability impairment observed in core-flow experiments has been described by a differential model, providing insights for understanding and preventing formation damage .

Emerging Applications

The role of sodium naphthenate in battery production is gaining momentum. The compound improves electrolyte stability in lithium-ion batteries, extending cycle life by mitigating dendrite formation. Chinese battery manufacturers have integrated it into next-generation EV batteries, achieving a 10% increase in energy density during prototype testing. This aligns with the EV market's projected CAGR of 21.6% from 2023 to 2030, driven by decarbonization policies in the EU and North America .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume